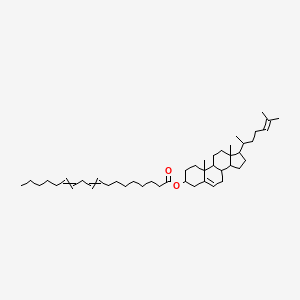

Desmosteryl Linoleate

Description

Properties

Molecular Formula |

C45H74O2 |

|---|---|

Molecular Weight |

647.1 g/mol |

IUPAC Name |

[10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadeca-9,12-dienoate |

InChI |

InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,23,26,36,38-42H,7-10,13,16-22,24-25,27-34H2,1-6H3 |

InChI Key |

KRNRQFPNZYCUMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC=C(C)C)C)C |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Synthesis of Desmosteryl Linoleate

Desmosterol (B1670304) Biosynthesis Pathway Dynamics

Desmosterol is a crucial intermediate in the synthesis of cholesterol, the most abundant sterol in mammals. Its production is a key feature of a specific branch of the cholesterol biosynthesis pathway.

Elucidation of the Bloch Pathway in Sterol Synthesis

The synthesis of cholesterol in animal cells primarily occurs via the mevalonate (B85504) pathway, which branches into two main routes after the formation of lanosterol (B1674476): the Kandutsch-Russell pathway and the Bloch pathway. researchgate.net Desmosteryl linoleate's precursor, desmosterol, is the final sterol intermediate in the Bloch pathway before the formation of cholesterol. nih.govsigmaaldrich.com This pathway is prominent in the liver and various other tissues. pnas.org

The Bloch pathway involves a series of enzymatic modifications to lanosterol. A key characteristic of this pathway is that the reduction of the double bond at position C24 on the sterol side chain is the very last step. researchgate.net The journey from lanosterol to desmosterol involves several enzymatic reactions, culminating in the production of the direct precursor to cholesterol in this pathway. tandfonline.com

Table 1: Key Enzymatic Steps in the Bloch Pathway Leading to Desmosterol This table outlines the sequential conversion of intermediates from Zymosterol to Desmosterol within the Bloch pathway.

| Precursor | Enzyme | Product |

| Zymosterol | 3-beta-hydroxysteroid-delta(8),delta(7)-isomerase | 5a-cholesta-7,24-dien-3b-ol |

| 5a-cholesta-7,24-dien-3b-ol | Lathosterol oxidase | 7-Dehydrodesmosterol |

| 7-Dehydrodesmosterol | 7-dehydrocholesterol reductase | Desmosterol |

| Data sourced from PubChem Pathway Summary. tandfonline.com |

Enzymatic Conversion of Desmosterol to Cholesterol by Delta-24-Dehydrocholesterol Reductase (DHCR24)

The terminal step of the Bloch pathway is the conversion of desmosterol into cholesterol. This reaction is catalyzed by the enzyme 3β-hydroxysterol Δ(24)-reductase, more commonly known as Delta-24-Dehydrocholesterol Reductase (DHCR24). researchgate.netmdpi.com This enzyme specifically reduces the C24-C25 double bond on the side chain of desmosterol, yielding cholesterol. researchgate.netnih.gov

The DHCR24 gene provides the instructions for making this critical enzyme. tandfonline.comnih.gov The function of DHCR24 is not only pivotal for cholesterol production but also has broader implications in cellular processes, linking it to various physiological and pathological states. researchgate.netmdpi.com A deficiency in DHCR24 activity leads to a rare metabolic disorder called desmosterolosis, characterized by a significant accumulation of desmosterol in the body. tandfonline.comnih.gov

Linoleic Acid Metabolic Fates and Transformations

Linoleic acid is an essential omega-6 polyunsaturated fatty acid, meaning it must be obtained from the diet. Once ingested, it serves as a precursor for the synthesis of a variety of other important long-chain fatty acids.

Pathways of Polyunsaturated Fatty Acid Elongation and Desaturation

Linoleic acid (designated as 18:2n-6) is the parent compound of the omega-6 fatty acid family. It undergoes a series of metabolic transformations, primarily through sequential desaturation and elongation reactions, to produce longer and more unsaturated fatty acids, such as arachidonic acid (AA, 20:4n-6). nih.gov These reactions occur predominantly in the endoplasmic reticulum. nih.gov

The metabolic pathway begins with the desaturation of linoleic acid to form gamma-linolenic acid (GLA, 18:3n-6). This is followed by an elongation step, adding two carbons to create dihomo-gamma-linolenic acid (DGLA, 20:3n-6). A subsequent desaturation reaction converts DGLA into the biologically significant arachidonic acid. nih.gov This cascade is crucial for producing signaling molecules and structural components of cell membranes.

Enzymatic Activities in Linoleic Acid Conversion

The conversion of linoleic acid is dependent on a specific set of enzymes that are shared with the omega-3 fatty acid metabolic pathway. nih.gov The key enzymes are fatty acid desaturases (FADS) and elongases (ELOVL).

Delta-6-Desaturase (FADS2): This enzyme introduces a double bond at the sixth carbon from the carboxyl end, catalyzing the initial, rate-limiting step of converting linoleic acid to gamma-linolenic acid. nih.govnih.gov

Elongase (ELOVL5): This enzyme is responsible for the two-carbon chain elongation of GLA to form DGLA. nih.govhelsinki.fi

Delta-5-Desaturase (FADS1): This enzyme introduces a double bond at the fifth carbon, converting DGLA into arachidonic acid. nih.gov

The efficiency of this enzymatic cascade is fundamental to maintaining the balance of polyunsaturated fatty acids in the body.

Table 2: Key Enzymes in the Conversion of Linoleic Acid to Arachidonic Acid This table details the primary enzymes and their functions in the metabolic pathway transforming Linoleic Acid.

| Substrate | Enzyme | Action | Product |

| Linoleic Acid (18:2, n-6) | Delta-6-Desaturase (FADS2) | Desaturation | Gamma-Linolenic Acid (GLA) (18:3, n-6) |

| Gamma-Linolenic Acid (GLA) (18:3, n-6) | Elongase (ELOVL5) | Elongation | Dihomo-gamma-linolenic Acid (DGLA) (20:3, n-6) |

| Dihomo-gamma-linolenic Acid (DGLA) (20:3, n-6) | Delta-5-Desaturase (FADS1) | Desaturation | Arachidonic Acid (AA) (20:4, n-6) |

| Data compiled from multiple sources detailing PUFA metabolism. nih.govnih.govcreative-proteomics.com |

Mechanistic Studies of Desmosteryl Linoleate (B1235992) Esterification

The formation of this compound involves an esterification reaction, where the hydroxyl group of desmosterol is covalently linked to the carboxyl group of linoleic acid. This process is analogous to the well-studied esterification of cholesterol.

In mammals, sterol esterification is primarily carried out by two key enzymes: Lecithin-cholesterol acyltransferase (LCAT) in the plasma and Acyl-CoA:cholesterol acyltransferase (ACAT) within cells. nih.govsigmaaldrich.com

Acyl-CoA:cholesterol acyltransferase (ACAT): This intracellular enzyme, located mainly in the endoplasmic reticulum, catalyzes the reaction between a fatty acyl-CoA (the activated form of a fatty acid) and a sterol to form a sterol ester. researchgate.netbiorxiv.org Studies on the substrate specificity of rat liver ACAT have shown that desmosterol is effectively esterified, at a rate of about 62% relative to cholesterol. nih.gov The reaction involves the transfer of the fatty acyl group from acyl-CoA to the 3-beta-hydroxyl group of the sterol, forming a highly hydrophobic cholesteryl ester that can be stored in lipid droplets. biorxiv.orgwikipedia.org Given that linoleic acid is a common fatty acid in cells, its activated form, linoleoyl-CoA, would be a readily available substrate for ACAT to react with desmosterol.

Lecithin-cholesterol acyltransferase (LCAT): This enzyme operates in the bloodstream and is associated with lipoprotein particles, particularly high-density lipoprotein (HDL). LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) directly to cholesterol. nih.gov Research on the substrate specificity of human plasma LCAT has demonstrated that desmosterol is not only a substrate but is esterified at a rate 1.7 times faster than cholesterol itself. tandfonline.comtandfonline.comhelsinki.fi This indicates that LCAT is highly efficient at producing desmosteryl esters in plasma.

Therefore, the synthesis of this compound can occur both intracellularly, mediated by ACAT using linoleoyl-CoA, and within the plasma, mediated by LCAT transferring a linoleate moiety from lecithin. Both pathways result in the formation of this specific sterol ester, highlighting the integration of sterol and fatty acid metabolism.

The formation of this compound is a crucial process in the broader context of sterol esterification, a vital mechanism for maintaining cellular sterol homeostasis. This process involves the enzymatic esterification of the sterol desmosterol with the fatty acid linoleic acid.

Enzymatic Catalysis of Sterol Ester Formation

The synthesis of steryl esters, including this compound, is catalyzed by a class of enzymes known as sterol O-acyltransferases (SOATs), also referred to as acyl-CoA:cholesterol acyltransferases (ACATs). wikipedia.org These enzymes facilitate the transfer of a fatty acyl group from an acyl-CoA molecule to the 3-beta-hydroxyl group of a sterol, forming a cholesteryl ester. wikipedia.orgresearchgate.net This reaction is fundamental in preventing the toxic accumulation of free cholesterol in cell membranes by converting it into a more hydrophobic, storable form. wikipedia.org

In addition to the ACAT/SOAT pathway, another class of enzymes, phospholipid:sterol acyltransferases (PSAT), can also synthesize steryl esters, particularly in plants. frontiersin.orgnih.gov Unlike ACATs, PSATs utilize phospholipids (B1166683) as the acyl donor. frontiersin.orgnih.gov

Characterization of Lipases and Acyltransferases Involved

The primary enzymes responsible for the intracellular esterification of sterols like desmosterol in mammals are two isoforms of SOAT: SOAT1 (also known as ACAT1) and SOAT2 (also known as ACAT2). wikipedia.orgnih.gov

SOAT1 (ACAT1): This isoform is found in a wide range of tissues. wikipedia.orgmdpi.com It is considered to play a general role in maintaining the balance of intracellular free and esterified cholesterol. sinobiological.com

SOAT2 (ACAT2): The expression of this isoform is more restricted, primarily occurring in the small intestine and liver. nih.govuni-graz.at

Both SOAT1 and SOAT2 are multi-transmembrane proteins located in the endoplasmic reticulum. nih.govmdpi.com

Another important enzyme, Lecithin-cholesterol acyltransferase (LCAT), is primarily found in the plasma and is responsible for the esterification of cholesterol on high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs). wikipedia.org While its main substrate is cholesterol, it can also esterify other sterols. wikipedia.orgnih.gov

Microbial sources also produce a variety of lipases and sterol esterases that can catalyze the synthesis of sterol esters. csic.esnih.gov These enzymes often exhibit broad substrate specificity. csic.esnih.gov For example, lipases from Candida antarctica (often immobilized as Novozym 435) have been successfully used for the enzymatic synthesis of ascorbyl linoleate, a compound structurally related to this compound in that it is an ester of a fatty acid. nih.govnih.govceon.rs

Substrate Specificity and Reaction Kinetics in Vitro

The enzymes involved in sterol esterification exhibit distinct substrate specificities and reaction kinetics.

Sterol Specificity:

Studies have shown that the structure of the sterol side chain is a critical determinant for esterification by ACAT enzymes. nih.gov For instance, rat liver ACAT was found to esterify desmosterol at a rate that was 62% of that for cholesterol. nih.gov In contrast, plant sterols like sitosterol (B1666911) and stigmasterol (B192456) were esterified at much lower or undetectable rates. nih.gov

A comparison of human ACAT1 and ACAT2 revealed that ACAT2 has a greater capacity to differentiate between cholesterol and the plant sterol sitosterol. nih.gov While both enzymes could esterify sitosterol, ACAT2 showed a significantly stronger preference for cholesterol. nih.gov LCAT, on the other hand, esterified cholesterol only about 15% more efficiently than sitosterol, indicating a broader sterol substrate tolerance. nih.gov

In yeast, the two ACAT homologs, Are1p and Are2p, also display different sterol preferences. Are1p tends to esterify sterol intermediates, while Are2p is more responsible for esterifying the final product, ergosterol (B1671047). asm.org

Fatty Acyl-CoA Specificity:

The fatty acid portion of the acyl-CoA also influences the rate of esterification. Pancreatic cholesterol esterase, for example, hydrolyzes unsaturated sterol esters, such as oleate (B1233923) esters, more efficiently than saturated esters like palmitate and stearate (B1226849). unl.edu Specifically, cholesteryl stearate was hydrolyzed at only 25% the rate of cholesteryl oleate. unl.edu For SOAT1, oleoyl-CoA is a preferred fatty acyl-CoA substrate. sinobiological.com

Reaction Kinetics:

The synthesis of esters like this compound is an equilibrium-driven process. For the enzymatic synthesis of ascorbyl linoleate, the yield was found to be higher for unsaturated fatty acids compared to saturated ones. nih.gov The water content of the reaction medium also significantly impacts the synthesis of such esters. nih.gov Kinetic studies of esterification reactions often follow pseudo-first-order kinetics, where the reaction rate is dependent on the concentration of one of the reactants when the other is in excess. portalabpg.org.br The rate of esterification can also be influenced by factors such as temperature, enzyme concentration, and the molar ratio of the substrates. mdpi.commdpi.com

Table 1: Substrate Specificity of Sterol Esterifying Enzymes

| Enzyme | Preferred Sterol Substrate(s) | Preferred Acyl Donor(s) | Key Findings |

| SOAT1 (ACAT1) | Cholesterol, Desmosterol | Oleoyl-CoA | Ubiquitously expressed; involved in general intracellular cholesterol homeostasis. wikipedia.orgmdpi.comsinobiological.com |

| SOAT2 (ACAT2) | Cholesterol | Not specified | Primarily expressed in the intestine and liver; shows high selectivity for cholesterol over plant sterols. nih.govuni-graz.atnih.gov |

| LCAT | Cholesterol | Phosphatidylcholine | Plasma enzyme; esterifies cholesterol on lipoproteins; can also esterify other sterols like sitosterol. wikipedia.orgnih.gov |

| Rat Liver ACAT | Cholesterol, Desmosterol, Lathosterol, Cholestanol | Not specified | Esterification rate is highly dependent on the sterol side chain structure. nih.gov |

| Yeast Are1p | Sterol Intermediates (e.g., Lanosterol) | Not specified | Localized to the endoplasmic reticulum. asm.org |

| Yeast Are2p | Ergosterol | Not specified | Localized to the endoplasmic reticulum; primarily esterifies the end-product sterol. asm.org |

| Pancreatic Cholesterol Esterase | Cholesterol Esters | Oleate > Palmitate, Stearate | Hydrolysis rate is influenced by the fatty acid moiety of the ester. unl.edu |

Intracellular Localization of Esterification Processes

The synthesis of steryl esters, including this compound, is a spatially organized process within the cell. The primary site of sterol esterification is the endoplasmic reticulum (ER) , where the ACAT/SOAT enzymes reside. wikipedia.orgnih.govmdpi.com

Once synthesized, the highly hydrophobic steryl esters are stored in lipid droplets , which are specialized organelles for neutral lipid storage. plos.org This sequestration of steryl esters into lipid droplets is crucial for preventing the accumulation of free sterols in cellular membranes, which can be toxic. wikipedia.org

While the synthesis of steryl esters occurs in the ER, their hydrolysis back to free sterols can occur in different cellular compartments. For example, in yeast, steryl ester hydrolysis has been observed in the plasma membrane and secretory vesicles. asm.org This spatial separation of synthesis and breakdown suggests a dynamic trafficking of sterol esters between organelles. asm.org

In mammalian cells, cholesterol that is taken up from lipoproteins is hydrolyzed in late endosomes and lysosomes. nih.gov The resulting free cholesterol is then transported to the ER for re-esterification by ACAT enzymes. nih.gov There is also evidence for the transport of cholesterol from the plasma membrane to the ER for esterification. nih.gov

In plants, the enzymes responsible for sterol esterification, PSAT1 and ASAT1, have been found to be associated with microsomal membranes, which include the ER. plos.org

Regulatory Mechanisms of this compound Biosynthesis

The activity of ACAT/SOAT enzymes is primarily regulated post-transcriptionally by the availability of its substrates, namely free sterols and fatty acyl-CoAs. mdpi.com Both cholesterol and certain oxysterols can act as allosteric activators of ACAT. mdpi.com An increase in the level of free cholesterol in the ER membrane leads to an increase in ACAT activity, thus promoting the formation of cholesteryl esters. mdpi.com

The expression of the genes encoding the ACAT enzymes can also be regulated. In yeast, the expression of the ARE1 and ARE2 genes, which encode the two ACAT homologs, is differentially regulated in response to changes in sterol metabolism. asm.org For instance, the ARE1 promoter is upregulated in yeast strains that accumulate precursors of ergosterol. asm.org

The biosynthesis of linoleic acid, the other precursor for this compound, is also subject to complex regulation. In plants, the expression of genes involved in fatty acid synthesis and desaturation, such as FAD2 (fatty acid desaturase 2), is controlled by a network of transcription factors, including WRI1, FUS3, ABI3, and LEC2. frontiersin.orgpeerj.com These transcription factors respond to various developmental and environmental cues, such as light and hormones like abscisic acid. frontiersin.org

Furthermore, there is evidence for feedback regulation in fatty acid metabolism. Polyunsaturated fatty acids can suppress the activity of desaturase enzymes, thereby controlling their own synthesis. researchgate.net

In a broader context, the synthesis of steryl esters is linked to other metabolic pathways. For example, in yeast, the disruption of sterol esterification has been shown to affect the expression of genes involved in later stages of sterol biosynthesis. plos.org

Cellular Roles and Biological Significance of Desmosteryl Linoleate

Integration within Cellular Lipid Homeostasis Networks

The regulation of lipid composition and distribution is critical for cell function. Desmosteryl linoleate (B1235992) plays a role in this complex system, particularly in the management of sterols and their storage.

Sterol homeostasis is a tightly regulated process that ensures cells have an adequate supply of cholesterol for membrane structure and as a precursor for steroid hormones and bile acids, while preventing the toxic effects of sterol excess. researcher.liferesearchgate.net Desmosterol (B1670304) is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis, converted by the enzyme 24-dehydrocholesterol reductase (DHCR24). caymanchem.comnih.gov The esterification of desmosterol to form desmosteryl linoleate represents a key mechanism for managing the cellular pool of this cholesterol precursor.

By converting free desmosterol into its ester form, the cell can buffer fluctuations in the sterol biosynthesis pathway. This is particularly important in tissues with high rates of cholesterol synthesis. Disruptions in sterol homeostasis, such as those seen in genetic disorders affecting DHCR24, can lead to an accumulation of desmosterol and its esters, with significant pathological consequences. nih.gov For instance, in a mouse model of desmosterolosis, a disorder caused by DHCR24 mutations, a significant increase in desmosterol levels was observed in the brain, highlighting the critical role of this enzyme in maintaining proper sterol balance. nih.gov Furthermore, studies on spermatogenesis have shown that the balance between desmosterol and cholesterol is crucial for male fertility, and disruption of this homeostasis can lead to defective sperm morphology and function. elifesciences.orgbiorxiv.orgnih.gov

The management of cellular cholesterol levels is also influenced by the esterification process. When cellular cholesterol levels are high, excess sterols, including desmosterol, are esterified and stored in lipid droplets. This prevents the accumulation of free sterols in membranes, which can be cytotoxic.

Lipid droplets are cellular organelles responsible for storing neutral lipids, such as triacylglycerols and steryl esters. mdpi.comnih.govnih.gov They are not merely static storage depots but dynamic hubs for lipid metabolism, playing a central role in energy homeostasis and protecting cells from lipotoxicity. mdpi.combiorxiv.orgnih.gov The formation of this compound and its subsequent sequestration into lipid droplets is a key aspect of this dynamic interplay. mdpi.com

The synthesis of steryl esters, including this compound, is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs). When the influx or synthesis of sterols exceeds the cell's immediate needs for membrane biogenesis, the excess is esterified and partitioned into the hydrophobic core of lipid droplets. mdpi.com This process is reversible; when the cell requires free sterols, the steryl esters stored in lipid droplets can be hydrolyzed by neutral hydrolases, releasing the sterol and fatty acid components. This dynamic cycle allows cells to maintain a stable pool of free sterols for essential functions while safely storing the excess. The accumulation of lipids, including linoleate, in lipid droplets has been observed in various cell types, including cancer cells, where it can serve a protective role against cellular stress. mdpi.com

| Component | Function in Lipid Droplets | Associated Processes |

|---|---|---|

| This compound | Storage form of desmosterol and linoleic acid | Sterol homeostasis, fatty acid metabolism |

| Triacylglycerols | Primary energy storage | Energy metabolism, lipolysis |

| Free Cholesterol | Membrane component | Membrane biogenesis, signaling |

Cellular membranes are complex structures composed of a diverse array of lipids and proteins. wikipedia.orgfrontiersin.orgcsic.es The lipid composition of a membrane is a critical determinant of its physical properties, including fluidity, thickness, and curvature, which in turn influence the function of membrane-embedded proteins and cellular signaling processes. nih.gov While the direct incorporation of this compound into membranes is not its primary role, the regulation of its precursor, desmosterol, has significant implications for membrane organization.

Desmosterol, when present in membranes, can influence their properties. The presence of the double bond in the side chain of desmosterol can alter the packing of lipids compared to cholesterol, potentially affecting membrane fluidity and the formation of specialized membrane domains, often referred to as lipid rafts. csic.es These domains are enriched in certain lipids and proteins and are thought to play a role in signal transduction and protein trafficking. nih.gov

By controlling the availability of free desmosterol through its esterification into this compound, the cell can indirectly modulate the composition and organization of its membranes. This adaptability is crucial for cellular responses to environmental changes and for maintaining cellular function under varying metabolic conditions. The interplay between sterol synthesis in the endoplasmic reticulum and their transport to the plasma membrane is a key aspect of maintaining membrane homeostasis. plos.org

Participation in Intracellular Signaling Cascades

Beyond its structural and storage roles, there is growing interest in the potential for this compound and its constituent parts to act as signaling molecules, influencing gene expression and cellular responses.

Lipids are increasingly recognized as important signaling molecules that can modulate a wide range of cellular processes. frontiersin.orgnih.govfrontiersin.orgwjgnet.com While direct evidence for this compound as a signaling molecule is still emerging, the biological activities of its components, desmosterol and linoleic acid, suggest a potential signaling role.

Desmosterol itself has been shown to be a signaling molecule. nih.gov Linoleic acid and its metabolites, known as oxylipins, are also well-established signaling molecules involved in inflammation and other physiological processes. nih.gov The hydrolysis of this compound could, therefore, release two molecules with potential signaling capabilities. Further research is needed to determine if this compound itself can directly bind to and modulate the activity of specific proteins or if its signaling role is primarily mediated through the release of its constituent parts. The dynamic nature of lipid droplets, where this compound is stored, provides a platform for the regulated release of such potential signaling lipids. nih.gov

Nuclear receptors and transcription factors are key regulators of gene expression, and their activity can be modulated by lipid ligands. Two important classes of such regulators in lipid metabolism are the Liver X Receptors (LXRs) and the Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.govimrpress.complos.orgcellsignal.combiorxiv.org

Liver X Receptors (LXRs): LXRs are nuclear receptors that act as cellular sterol sensors. nih.govnih.govwikipedia.org When activated by specific sterol ligands, they form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, regulating their transcription. wikipedia.org Desmosterol has been identified as an endogenous ligand for LXRs. nih.govmdpi.com By binding to and activating LXRs, desmosterol can induce the expression of genes involved in cholesterol efflux, transport, and excretion, thereby playing a direct role in the regulation of cholesterol homeostasis. nih.govnih.gov The esterification of desmosterol to this compound would sequester it from activating LXRs, providing a mechanism to fine-tune LXR signaling.

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are a family of transcription factors that are master regulators of cholesterol and fatty acid synthesis. nih.govimrpress.complos.orgcellsignal.combiorxiv.org There are three major isoforms: SREBP-1a, SREBP-1c, and SREBP-2. imrpress.com SREBP-2 primarily regulates cholesterol synthesis, while SREBP-1c is more involved in fatty acid synthesis. biorxiv.org The activity of SREBPs is controlled by cellular sterol levels. When sterol levels are low, SREBPs are processed and activated, leading to the increased expression of genes involved in lipid synthesis. cellsignal.com Conversely, when sterol levels are high, the processing of SREBPs is inhibited. Desmosterol, as a sterol, can contribute to the feedback regulation of SREBP activity. nih.gov Therefore, the conversion of desmosterol to this compound can influence the SREBP pathway by reducing the pool of free sterols available to suppress SREBP processing.

| Regulator | Function | Interaction with Desmosterol/Desmosteryl Linoleate |

|---|---|---|

| Liver X Receptor (LXR) | Nuclear receptor that senses cellular sterol levels. | Desmosterol is an LXR ligand, activating genes for cholesterol efflux. Esterification to this compound would sequester it from LXR. nih.govmdpi.com |

| Sterol Regulatory Element-Binding Protein (SREBP) | Transcription factor that regulates cholesterol and fatty acid synthesis. | High levels of free sterols, including desmosterol, inhibit SREBP processing. The formation of this compound reduces the free desmosterol pool, potentially leading to SREBP activation. nih.gov |

Modulation of Specific Cellular Responses and Metabolic Adaptations

This compound, a sterol ester composed of desmosterol and linoleic acid, is implicated in a variety of cellular processes and metabolic adjustments. Its influence stems from its role as a storage form of both sterols and fatty acids, which are critical components for numerous biological functions.

Lipid droplets (LDs) are central to the roles of this compound, serving as the primary site for its storage. These organelles are not merely inert lipid reservoirs but are dynamic hubs for lipid metabolism, energy homeostasis, and cellular signaling. nih.gov The storage of neutral lipids, such as sterol esters and triacylglycerols, within LDs provides an efficient energy reserve and a source of building blocks for membrane synthesis. nih.gov The metabolic state of the body, particularly in response to stimuli like hypoxia or diet, can significantly influence lipid metabolism, including the pathways involving linoleic acid. frontiersin.org For instance, in hypoxic conditions, the body undergoes metabolic adaptations to maintain equilibrium, which involves alterations in the metabolism of linoleic acid and arachidonic acid. frontiersin.org

Furthermore, endurance training and dietary modifications can induce metabolic adaptations that enhance the body's capacity for fat oxidation. nih.govnih.gov Training in a fasted state, for example, has been shown to increase muscular oxidative capacity and the breakdown of intramyocellular lipids. nih.gov Such adaptations highlight the plasticity of cellular metabolism in response to physiological demands, where the mobilization of stored lipids, including those derived from this compound, can play a supportive role.

Interconnections with Other Lipid Classes and Derived Metabolites

This compound is intricately connected with other lipid classes and their biologically active derivatives. Its metabolism and functions are intertwined with those of glycerophospholipids, glycerolipids, and the production of signaling molecules like eicosanoids.

Cross-talk with Glycerophospholipid and Glycerolipid Metabolism

Glycerophospholipids are the most abundant lipids in most cell membranes, providing structural integrity and influencing membrane fluidity. uvigo.esnih.gov They are composed of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and a polar head group. uvigo.eswikipedia.org Glycerolipids, which include mono-, di-, and triacylglycerols, primarily function as energy storage molecules. wikipedia.orgwikipathways.org

The synthesis and turnover of this compound are linked to the metabolism of these major lipid classes. The linoleic acid component of this compound can be incorporated into glycerophospholipids, thereby influencing membrane composition and properties. nih.gov The fatty acid composition of glycerophospholipids is a critical determinant of membrane fluidity; a higher proportion of unsaturated fatty acids like linoleic acid increases membrane fluidity. nih.gov The endoplasmic reticulum is the primary site for the synthesis of glycerophospholipids. uvigo.es

The interplay is also evident in the shared pool of fatty acids. When this compound is hydrolyzed, its constituent linoleic acid can be utilized for the synthesis of other lipids, including glycerophospholipids and triacylglycerols. This dynamic exchange ensures that cells can adapt their lipid composition in response to changing physiological needs.

Influence on the Production of Eicosanoids and Other Bioactive Fatty Acid Derivatives

Linoleic acid, released from the hydrolysis of this compound, is a precursor to a wide array of bioactive lipid mediators. One of the most significant pathways is its conversion to arachidonic acid, which is the primary substrate for the synthesis of eicosanoids. mhmedical.com Eicosanoids, which include prostaglandins (B1171923), thromboxanes, and leukotrienes, are potent signaling molecules involved in inflammation, immunity, and cardiovascular function. mhmedical.combasicmedicalkey.com

The synthesis of eicosanoids is initiated by the release of arachidonic acid from membrane glycerophospholipids by phospholipases. mhmedical.com Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce the various classes of eicosanoids. mhmedical.combasicmedicalkey.com The availability of linoleic acid can thus indirectly influence the production of these signaling molecules by affecting the precursor pool of arachidonic acid. frontiersin.orgnih.gov

Beyond eicosanoids, linoleic acid can be metabolized into other bioactive derivatives known as oxidized linoleic acid metabolites (OXLAMs), such as 9- and 13-hydroxy-octadecadienoic acid (HODE). nih.gov These molecules have been implicated in various physiological and pathological processes. nih.gov Furthermore, linoleic acid is a precursor for the synthesis of other bioactive fatty acids, including conjugated linoleic acids (CLAs), which are known for their diverse physiological effects. mdpi.comnih.gov

The intricate connections between this compound, glycerophospholipids, glycerolipids, and the vast array of bioactive lipid mediators underscore its importance in cellular lipid homeostasis and signaling.

Advanced Analytical Methodologies for Desmosteryl Linoleate Research

Comprehensive Lipid Extraction and Sample Preparation Strategies for Biological Samples

The initial and most critical step in the analysis of Desmosteryl Linoleate (B1235992) is its efficient extraction from the biological sample while minimizing degradation and contamination. The choice of extraction method is paramount and is often dictated by the nature of the sample matrix and the specific research question.

Standard lipid extraction methods, such as the Folch and Bligh-Dyer techniques, which utilize a chloroform and methanol mixture, have been traditionally employed for the extraction of sterols and their esters. nih.gov These methods are effective in disrupting lipoproteins and solubilizing lipids. nih.gov For instance, a modified Bligh-Dyer procedure involves adding a chloroform:methanol (1:2 v/v) solution to the biological sample, followed by the addition of chloroform and a salt solution to induce phase separation, with the lipids partitioning into the lower organic phase. lipidmaps.orglipidmaps.org

To enhance the recovery of sterol esters like Desmosteryl Linoleate, optimization of these classical protocols is often necessary. This can involve adjusting solvent ratios, incorporating acidic or basic conditions, and utilizing alternative solvent systems like n-hexane/isopropanol, which can be particularly effective for non-polar lipids. nih.gov Solid-phase extraction (SPE) is a commonly used technique for the purification and fractionation of lipid extracts. nih.govlipidmaps.org Silica-based SPE cartridges can effectively separate nonpolar compounds like cholesteryl esters from more polar lipids. lipidmaps.org In a typical workflow, the lipid extract is loaded onto the SPE cartridge, and a nonpolar solvent like hexane is used to elute the steryl ester fraction, which would include this compound. lipidmaps.org

| Parameter | Folch Method | Bligh-Dyer Method | n-Hexane/Isopropanol |

| Solvent System | Chloroform:Methanol (2:1) | Chloroform:Methanol:Water (1:2:0.8 initially) | n-Hexane:Isopropanol (3:2) |

| Phase Separation | Addition of salt solution | Addition of chloroform and water | Biphasic system |

| Primary Target Lipids | Broad range of lipids | Broad range of lipids | Non-polar lipids (e.g., sterol esters) |

| Advantages | Well-established, high recovery for many lipids | Less solvent volume, suitable for tissue | Lower toxicity, good for non-polar lipids |

| Disadvantages | Large solvent volume, potential for oxidation | Can be less efficient for some lipids | May not efficiently extract polar lipids |

Due to the non-volatile nature of sterols and their esters, derivatization is often a prerequisite for analysis by gas chromatography (GC). mdpi.com This chemical modification process increases the volatility and thermal stability of the analytes, making them amenable to GC analysis. mdpi.com For the analysis of the desmosterol (B1670304) moiety of this compound after hydrolysis, silylation is a common derivatization technique. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are used to convert the hydroxyl group of desmosterol into a more volatile trimethylsilyl (TMS) ether. mdpi.comnih.gov

Methoximation is another important derivatization step, particularly if the sterol contains ketone groups, to prevent the formation of multiple derivatives due to tautomerization. youtube.com While this compound itself does not have a ketone group, this technique is crucial in broader sterol profiling. For the analysis of the linoleate fatty acid component, it is typically converted to its fatty acid methyl ester (FAME) through transesterification. researchgate.net This process involves reacting the lipid extract with a reagent like methanol in the presence of an acid or base catalyst. researchgate.net

| Technique | Reagent(s) | Target Functional Group | Purpose |

| Silylation | BSTFA, TMCS, MSTFA | Hydroxyl (-OH) | Increases volatility for GC analysis of the sterol. |

| Methoximation | Methoxyamine hydrochloride | Carbonyl (C=O) | Stabilizes ketone groups and prevents multiple derivatives. |

| Transesterification | Methanol, Acid/Base Catalyst | Ester linkage | Converts fatty acids to FAMEs for GC analysis. |

Chromatographic Separation Techniques for Lipidomics Profiling

Following extraction and derivatization, chromatographic techniques are employed to separate this compound from other lipid species in the sample. The choice of chromatography depends on whether the intact ester or its constituent parts (desmosterol and linoleic acid) are being analyzed.

HPLC and UHPLC are powerful techniques for the analysis of intact steryl esters, including this compound, often coupled with mass spectrometry (MS) for detection. nih.govresearchgate.netnih.gov Reversed-phase HPLC using a C18 column is a common approach for separating sterols and their esters. lipidmaps.orgresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and isopropanol, often with additives like ammonium acetate to improve ionization for MS detection. lipidmaps.org UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com

A study detailing the analysis of plasma sterols utilized a Purospher Star RP-18e column with a water/methanol and methanol/acetone/n-hexane solvent system for separation. researchgate.net This highlights the versatility of solvent combinations to achieve optimal separation of structurally similar sterols. researchgate.net

GC is the gold standard for the analysis of fatty acid profiles of complex lipids. nih.govusm.my After hydrolysis and transesterification of this compound to yield linoleic acid methyl ester (LAME), GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is used for separation and quantification. researchgate.netusm.my The separation is typically performed on a capillary column, such as a HP-5MS, with a temperature gradient program to elute the FAMEs based on their boiling points and polarity. mdpi.comusm.my

Multidimensional GC (GC×GC) provides significantly enhanced peak capacity and resolution compared to conventional GC, making it particularly useful for analyzing complex fatty acid mixtures. nih.gov In GC×GC, two columns with different separation mechanisms are coupled, providing a more detailed and comprehensive fatty acid profile.

Supercritical fluid chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comnih.gov SFC is well-suited for the analysis of non-polar compounds like lipids and offers several advantages over HPLC, including faster separations and reduced organic solvent consumption. mdpi.comnih.gov It has been successfully applied to the separation of free sterols and their esters. nih.govnih.govresearchgate.net The solvating power of the supercritical fluid can be tuned by adjusting pressure and temperature, or by adding a co-solvent (modifier) like methanol, to optimize the separation of different lipid classes. diva-portal.org

| Technique | Analyte Form | Typical Column | Mobile Phase/Carrier Gas | Advantages | Disadvantages |

| HPLC/UHPLC | Intact this compound | C18 Reversed-Phase | Acetonitrile, Methanol, Water | High resolution, suitable for intact lipids | Longer run times than GC, requires MS for sensitive detection |

| GC-MS | Desmosterol (as TMS ether), Linoleic Acid (as FAME) | HP-5MS Capillary | Helium | High sensitivity, excellent for volatile compounds | Requires derivatization, not suitable for intact large molecules |

| SFC | Intact this compound | Various packed columns | Supercritical CO2 with modifier | Fast analysis, reduced solvent use, "green" technique | Less common than HPLC/GC, instrumentation can be more complex |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) stands as a cornerstone in the field of lipidomics, offering unparalleled sensitivity and selectivity for the analysis of complex lipid mixtures. For sterol esters such as this compound, MS-based approaches provide critical information regarding molecular weight, elemental composition, and structural details. The inherent complexity of biological samples necessitates advanced MS techniques to accurately identify and quantify specific lipid species.

High-Resolution Accurate Mass Spectrometry (HRAMS) for Lipid Identification

High-Resolution Accurate Mass Spectrometry (HRAMS) is indispensable for the confident identification of lipids by providing mass measurements with high accuracy, typically within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an analyte, which is a crucial first step in its identification. For this compound, HRAMS can distinguish its molecular ion from other isobaric or near-isobaric species that may be present in a complex biological extract.

The high resolving power of instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers is capable of separating ions with very small mass differences. For instance, it can resolve the isotopic peaks of a lipid, which further corroborates its elemental formula. When analyzing this compound, HRAMS provides an accurate mass of the intact molecule, often as an adduct with ions like ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺), which helps to differentiate it from other lipids with similar nominal masses but different chemical formulas nih.gov. An HRAMS assay can be validated for the quantitative analysis of numerous steroid metabolites, demonstrating its robustness in complex biological matrices like urine nih.gov.

Table 1: HRAMS Data for Putative this compound Adducts This table is illustrative and based on theoretical calculations.

| Ion Species | Theoretical m/z | Required Mass Accuracy (ppm) | Potential Interfering Species |

|---|---|---|---|

| [C₄₅H₇₆O₂ + H]⁺ | 649.5867 | < 5 | Other C₄₅ sterol esters |

| [C₄₅H₇₆O₂ + NH₄]⁺ | 666.6133 | < 5 | N/A in this mass range |

Tandem Mass Spectrometry (MS/MS, MSn) for Structural Elucidation of Sterol Esters

While HRAMS provides the elemental composition, tandem mass spectrometry (MS/MS or MSⁿ) is required for detailed structural elucidation. In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides a structural fingerprint of the molecule.

For a sterol ester like this compound, MS/MS analysis yields characteristic fragments that identify both the sterol and the fatty acyl moieties.

Sterol Moiety: The fragmentation of the sterol ester typically results in the neutral loss of the fatty acid chain, leaving a fragment ion corresponding to the sterol backbone. In the case of this compound, a characteristic fragment representing the desmosterol cation would be observed. Further fragmentation (MS³) of this sterol cation can help distinguish it from its isomers scholaris.cacore.ac.uk.

Fatty Acyl Moiety: Although less common, fragmentation can also provide information about the fatty acid. The presence of specific fragment ions can help identify the linoleate chain and even provide clues about the position of its double bonds, especially with certain derivatization or ionization techniques nih.gov.

The use of different ionization methods, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can produce complementary fragmentation patterns useful for comprehensive structural analysis scholaris.cacore.ac.uk.

Ion Mobility Mass Spectrometry (IM-MS) for Isomeric Separation

A significant challenge in lipidomics is the prevalence of isomers—molecules with the same mass and elemental composition but different structures. This compound may coexist with other sterol esters where either the sterol (e.g., cholesterol) or the fatty acid (e.g., oleic acid) is different but results in an isobaric molecule. Furthermore, isomers can differ in double bond positions or stereochemistry.

Ion Mobility Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber under the influence of an electric field. nih.gov This technique can separate ions that are indistinguishable by mass spectrometry alone. researchgate.netrsc.org The resulting measurement, the collision cross-section (CCS), is a characteristic physical property of the ion that reflects its three-dimensional structure. nih.gov

IM-MS is particularly powerful for separating lipid isomers, including sterol isomers, which can have markedly different biological functions. nih.govresearchgate.net By coupling IM with MS, it is possible to resolve this compound from its structural isomers, providing greater confidence in its identification and quantification. consensus.app This technique can be integrated into both direct infusion and liquid chromatography-coupled workflows. nih.govresearchgate.net

Comparative Analysis of Direct Infusion ("Shotgun") Lipidomics and Chromatography-Coupled MS Approaches

Two primary strategies exist for introducing lipid samples into a mass spectrometer: direct infusion, often called "shotgun lipidomics," and coupling with a chromatographic separation technique like Liquid Chromatography (LC-MS).

Shotgun Lipidomics: This approach involves infusing a total lipid extract directly into the mass spectrometer's ion source. aocs.org Its main advantage is high throughput, as it eliminates the time required for chromatographic separation. aocs.orgwustl.edu Identification and quantification rely heavily on the mass spectrometer's ability to perform specific scan types (e.g., precursor ion and neutral loss scans) to selectively detect certain lipid classes. nih.govnih.gov However, this method is susceptible to ion suppression effects, where the ionization of a low-abundance lipid like this compound might be hindered by more abundant species. While it can analyze hundreds of lipid species, it struggles with the definitive separation of isomers. wustl.edu

Chromatography-Coupled MS (LC-MS): In this method, the lipid extract is first separated by liquid chromatography before entering the mass spectrometer. und.edu Techniques like Reversed-Phase LC can separate lipids based on their hydrophobicity, effectively resolving different fatty acyl chains. This pre-separation reduces ion suppression and allows for the distinction of isomeric and isobaric species based on their retention times. nih.gov While providing more detailed and reliable data, LC-MS methods have a lower throughput due to the time required for the chromatographic run. und.edu

Table 2: Comparison of Shotgun Lipidomics and LC-MS for Sterol Ester Analysis

| Feature | Direct Infusion ("Shotgun") Lipidomics | Chromatography-Coupled MS (LC-MS) |

| Throughput | High | Low to Medium |

| Sample Preparation | Minimal (lipid extraction) | Lipid extraction and solvent preparation |

| Separation Principle | Intra-source separation based on electrical properties wustl.edu | Chromatographic separation (e.g., hydrophobicity) |

| Isomer Separation | Limited; relies on MSⁿ and IM-MS | Excellent; based on retention time differences nih.gov |

| Ion Suppression | High potential for suppression effects | Significantly reduced |

| Quantification | Relies on class-specific internal standards nih.gov | More accurate due to better separation |

| Primary Application | High-throughput screening, global profiling | Detailed profiling, biomarker discovery und.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Lipid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of molecules in solution. nih.gov While MS excels in sensitivity and identifying molecular weights, NMR provides unparalleled insight into the precise arrangement of atoms and the stereochemistry of a molecule.

Application of Advanced NMR Techniques for Molecular Structure Analysis

For a molecule like this compound, NMR can confirm the identity of both the sterol and fatty acid components and verify how they are connected via the ester bond.

¹H-NMR: A proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Characteristic signals in the olefinic region (typically 5-6 ppm) can confirm the presence and number of double bonds in both the desmosterol and linoleate moieties. magritek.com The signals for protons adjacent to the ester linkage can confirm the structure.

¹³C-NMR: Carbon NMR provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons involved in the double bonds and the ester carbonyl group are highly diagnostic. researchgate.netnih.gov This technique is crucial for distinguishing between positional isomers of the fatty acid or sterol. researchgate.net

2D NMR Techniques: Advanced two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially in a complex molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the mapping of the spin systems within the desmosterol ring system and the linoleate chain. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached, and more easily assigned, protons. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly valuable for confirming the ester linkage by observing a correlation between protons on the sterol (at C-3) and the carbonyl carbon of the linoleate.

These advanced NMR methods, often used in combination, allow for the complete and unambiguous structural determination of this compound, serving as a definitive analytical tool to complement mass spectrometry data. nih.govnih.gov

Integration of Diverse Analytical Platforms for Holistic Data Acquisition

To achieve a comprehensive understanding of the role and behavior of this compound in complex biological systems, researchers are increasingly moving beyond single-platform analyses. The integration of diverse analytical methodologies provides a more complete picture, from the intact molecular species down to its constituent parts and its relationship with genomic and proteomic landscapes. This holistic approach, often referred to as multi-omics, is crucial for elucidating the intricate metabolic pathways and regulatory networks involving this compound.

The primary strategy for a comprehensive analysis of this compound involves the synergistic use of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.govmdpi.com This combination allows for the characterization of both the intact ester and its fundamental components, Desmosterol and Linoleic Acid.

LC-MS is the technique of choice for analyzing the intact this compound molecule. Its ability to handle non-volatile and thermally labile compounds makes it ideal for the direct analysis of steryl esters from biological extracts. nih.gov In contrast, GC-MS is exceptionally well-suited for the detailed analysis of the individual sterol and fatty acid components after hydrolysis of the ester bond. nih.govmdpi.com This dual approach provides complementary information that is essential for a complete structural and quantitative assessment.

Beyond the integration of chromatographic techniques, a more profound understanding of this compound's function can be achieved by integrating lipidomics data with other omics disciplines, such as transcriptomics and proteomics. mdpi.commdpi.comcreative-proteomics.comfrontiersin.orgnih.gov This multi-omics strategy allows researchers to correlate changes in this compound levels with alterations in gene expression and protein abundance, thereby uncovering the regulatory mechanisms that govern its metabolism and signaling functions. creative-proteomics.com For instance, an increase in this compound concentration can be linked to the upregulation of genes encoding enzymes involved in its synthesis or the downregulation of those responsible for its breakdown.

The following tables illustrate the type of data that can be generated through an integrated analytical approach for this compound research.

Table 1: Hypothetical Integrated Analysis of this compound in a Cellular Model

| Analytical Platform | Analyte | Measurement | Finding | Implication |

| LC-MS/MS | Intact this compound | Relative Quantification | 2.5-fold increase upon stimulation | Cellular stimulation leads to an accumulation of this compound. |

| GC-MS (post-hydrolysis) | Desmosterol | Absolute Quantification | 2.3-fold increase in the esterified pool | The increase in this compound is primarily due to the esterification of newly available Desmosterol. |

| GC-MS (post-hydrolysis) | Linoleic Acid | Absolute Quantification | 1.8-fold increase in the esterified pool | Linoleic acid is actively incorporated into this compound upon stimulation. |

| Transcriptomics (RNA-seq) | DHCR24 gene expression | Fold Change | -3.0-fold change | The gene responsible for converting Desmosterol to Cholesterol is downregulated, leading to an accumulation of Desmosterol available for esterification. |

| Transcriptomics (RNA-seq) | SOAT1 gene expression | Fold Change | +4.5-fold change | The gene for the enzyme that esterifies sterols is upregulated, promoting the synthesis of this compound. |

Table 2: Illustrative Multi-Omics Data Integration for this compound Pathway Analysis

| Omics Layer | Key Finding | Correlation with this compound | Pathway Implication |

| Lipidomics | Elevated levels of this compound and other desmosterol esters. | Direct Measurement | Altered sterol esterification pathway. |

| Transcriptomics | Downregulation of the DHCR24 gene. | Positive correlation with Desmosterol substrate availability. | Inhibition of the final step in the Bloch pathway of cholesterol synthesis. avantiresearch.com |

| Transcriptomics | Upregulation of fatty acid desaturase genes (FADS1, FADS2). | Positive correlation with Linoleic Acid precursor availability. | Enhanced endogenous synthesis of polyunsaturated fatty acids. avantiresearch.comnih.gov |

| Proteomics | Increased abundance of Sterol O-acyltransferase (SOAT1) protein. | Positive correlation with the enzyme responsible for esterification. | Increased enzymatic capacity for this compound synthesis. |

This integrated approach provides a powerful framework for understanding the multifaceted role of this compound in biology. By combining detailed molecular analysis with a broader systems-level view, researchers can more effectively unravel the complexities of lipid metabolism and its impact on cellular function and disease.

Structural Biology Investigations of Enzymes and Protein Complexes Associated with Desmosteryl Linoleate Metabolism

Structural Characterization of Enzymes Involved in Desmosteryl Linoleate (B1235992) Synthesis and Hydrolysis

The synthesis and hydrolysis of desmosteryl linoleate are catalyzed by specific enzymes whose structural features dictate their substrate specificity and catalytic activity. High-resolution structural studies provide invaluable insights into these processes.

High-Resolution Structural Analysis of Delta-24-Dehydrocholesterol Reductase (DHCR24)

Delta-24-dehydrocholesterol reductase (DHCR24), also known as seladin-1, is a key enzyme in cholesterol biosynthesis that catalyzes the final step: the reduction of the Δ24 double bond of desmosterol (B1670304) to form cholesterol. nih.govfrontiersin.orgembopress.org This enzyme is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase. frontiersin.orgresearchgate.net While a high-resolution crystal structure of the full-length human DHCR24 is not yet available in the Protein Data Bank, significant insights have been gained through homology modeling and in silico structural analyses. researchgate.netresearchgate.net

Molecular dynamics simulations have been employed to investigate the impact of pathogenic mutations on the stability and interaction network of DHCR24 with its FAD cofactor. nih.gov These computational studies provide a preliminary assessment of the mechanistic role of specific residues in desmosterolosis, a rare genetic disorder caused by DHCR24 deficiency. nih.govfrontiersin.org

Table 1: In Silico Structural Analysis of DHCR24

| Analysis Type | Key Findings | References |

| Homology Modeling | Prediction of 3D structure based on templates like cytokinin dehydrogenase. Identification of FAD-binding and substrate-binding domains. | researchgate.netmdpi.com |

| Molecular Dynamics | Simulation of protein dynamics and interaction with FAD and substrates. Assessment of the impact of mutations on protein stability. | nih.govresearchgate.net |

| Structural Validation | Use of Ramachandran plots and other software to confirm the quality of the modeled structure. | researchgate.netmdpi.com |

Structural Biology of Lipases and Esterases Acting on this compound

The hydrolysis of this compound into desmosterol and linoleic acid is carried out by lipases and sterol esterases. Many of these enzymes belong to the α/β-hydrolase superfamily and possess a conserved catalytic triad (B1167595) typically composed of serine, an acidic residue (aspartate or glutamate), and histidine. acs.orgnih.govcsic.es

Crystal structures of several microbial lipases and sterol esterases, which often exhibit broad substrate specificity and can act on sterol esters, have been solved. nih.govcsic.es For instance, the sterol esterase from the fungus Ophiostoma piceae (OPE) has been crystallized in both closed and open conformations. csic.es This structural work reveals that enzyme activation involves a significant conformational change, including the displacement of a "lid" that covers the active site. csic.es

These structures provide a detailed view of the substrate-binding pocket, which is often a hydrophobic cavity. acs.org The architecture of this pocket, along with the nature of the amino acid residues lining it, determines the enzyme's preference for different substrates, including sterol esters like this compound. acs.orgcsic.es Some lipases from the Candida rugosa-like family are known for their versatility, acting on both triglycerides and sterol esters. acs.org

Insights into Substrate Binding and Catalytic Mechanisms

Structural studies, coupled with biochemical assays and computational modeling, have provided a deeper understanding of how these enzymes bind their substrates and catalyze the respective reactions.

For DHCR24, molecular docking and dynamics simulations suggest that desmosterol binds in a hydrophobic pocket near the FAD cofactor. researchgate.netmdpi.com The binding is proposed to be conducive to the hydride transfer from FAD to the Δ24 double bond of the desmosterol side chain. researchgate.net Interestingly, simulations have also shown that the product, cholesterol, has a different behavior within the catalytic cavity, suggesting a mechanism for product egress. researchgate.net

In the case of lipases and sterol esterases, the catalytic mechanism for hydrolysis involves the catalytic triad. researchgate.net The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond in this compound. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole." The intermediate then collapses, releasing the alcohol (desmosterol) and forming an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the fatty acid (linoleic acid) and regenerating the free enzyme. researchgate.net

Structural analyses of enzymes like OPE have revealed the presence of tunnels connecting the active site to the enzyme surface, which may play a role in accommodating the long acyl chains of substrates like linoleate. csic.es The hydrophobicity and morphology of these tunnels and the active site lid are critical factors influencing substrate recognition and catalytic efficiency. csic.es

Analysis of Proteins and Protein Complexes Interacting with Desmosterol and Its Esters

Beyond the enzymes directly involved in its metabolism, this compound and its precursor, desmosterol, interact with other proteins that play crucial roles in cellular sterol sensing and transport.

Structural Basis of Sterol-Sensing Domain-Containing Proteins

Several key proteins involved in cholesterol homeostasis contain a highly conserved motif known as the sterol-sensing domain (SSD). nih.govwikipedia.org The SSD is typically composed of five transmembrane segments. wikipedia.org Proteins containing an SSD include SREBP cleavage-activating protein (SCAP), HMG-CoA reductase (HMGCR), and Niemann-Pick C1 (NPC1) protein. nih.govwikipedia.org

These proteins sense the levels of sterols in the endoplasmic reticulum membrane and initiate appropriate cellular responses. nih.gov For example, when sterol levels are high, cholesterol binds to the SSD of SCAP, inducing a conformational change that promotes its interaction with another protein, Insig. nih.govnih.gov This interaction retains the SCAP/SREBP complex in the ER, preventing the activation of SREBPs and thereby downregulating cholesterol synthesis. nih.gov Desmosterol has been shown to be capable of replacing cholesterol in this regulatory pathway. nih.gov

Cryo-electron microscopy (cryo-EM) studies of SSD-containing proteins like HMGCR and NPC1 are beginning to unveil the structural rearrangements that occur upon sterol binding. creative-biostructure.com These studies suggest that the SSD acts as a molecular switch, modulating the protein's activity and interactions with other proteins in response to changes in membrane sterol concentration. nih.gov The structural basis for how desmosterol specifically interacts with these domains and how this interaction compares to that of cholesterol is an active area of investigation. It has been shown that desmosterol can compete with cholesterol for binding to SCAP. mcgill.ca

Application of Advanced Structural Elucidation Techniques

The study of this compound metabolism and its associated proteins has greatly benefited from a range of advanced structural elucidation techniques.

X-ray crystallography has been instrumental in providing high-resolution atomic structures of soluble enzymes and protein domains, such as those of microbial lipases and esterases. csic.esacs.org However, its application to membrane-bound proteins like DHCR24 and SSD-containing proteins is more challenging due to difficulties in obtaining well-ordered crystals.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins in their near-native lipid environments. nih.govleibniz-fmp.demdpi.com This is particularly valuable for studying proteins like HMGCR and NPC1 within membrane mimics such as nanodiscs. creative-biostructure.comnih.gov Cryo-EM allows for the visualization of different conformational states of a protein, providing insights into its dynamic nature. mdpi.com

Nuclear magnetic resonance (NMR) spectroscopy is another key technique, especially for studying protein-lipid interactions and protein dynamics in solution and in solid-state. nih.govnih.govtandfonline.com Solution NMR can be used to identify the binding sites and determine the dissociation constants of lipids interacting with membrane proteins. nih.govacs.org Solid-state NMR can provide information on how proteins affect the properties of the lipid bilayer and vice versa. nih.gov

Mass spectrometry (MS) -based techniques are also increasingly used for structural elucidation. researchgate.netmdpi.comrfi.ac.uk Native MS can help identify the components of protein-lipid complexes, while techniques like hydrogen-deuterium exchange MS can probe protein conformational changes upon lipid binding. researchgate.net

Table 2: Advanced Techniques for Structural Analysis of Protein-Lipid Interactions

| Technique | Application in Studying this compound Metabolism | Advantages | References |

| X-ray Crystallography | Determining high-resolution structures of soluble enzymes like lipases and esterases. | Provides atomic-level detail. | csic.esacs.org |

| Cryo-Electron Microscopy (Cryo-EM) | Structural analysis of large, dynamic membrane protein complexes (e.g., SSD-containing proteins) in a lipid environment. | Can visualize different conformations and does not require crystallization. | creative-biostructure.comnih.govleibniz-fmp.demdpi.com |

| Nuclear Magnetic Resonance (NMR) | Characterizing protein-lipid interactions, dynamics, and determining binding affinities. | Provides information on dynamics and weak interactions in solution or solid state. | nih.govnih.govtandfonline.comacs.org |

| Mass Spectrometry (MS) | Identifying protein-lipid complexes and probing conformational changes. | High sensitivity and can analyze complex mixtures. | researchgate.netmdpi.comrfi.ac.uk |

X-ray Crystallography of Key Proteins

One of the key enzymes in the formation of cholesteryl esters, and by extension desmosteryl esters, is Lecithin:Cholesterol Acyltransferase (LCAT) . wikipedia.org The crystal structure of human LCAT has been solved, revealing an α/β hydrolase core with two additional subdomains that are crucial for its function. nih.gov Subdomain 1 is involved in interfacial activation, a critical step for enzymes acting on lipid substrates, while subdomain 2 forms a "lid" that covers the substrate-binding pocket. nih.gov The structure of LCAT in a closed conformation, with the lid blocking access to the active site, has also been determined, suggesting a mechanism for its activation by apolipoprotein A-I (ApoA-I) on high-density lipoprotein (HDL) particles. rcsb.org A 2.65 Å resolution crystal structure of human LCAT complexed with a Fab fragment was instrumental in revealing these details. nih.gov

Another class of enzymes, the Acyl-CoA:Cholesterol O-Acyltransferases (ACATs) , is responsible for the intracellular esterification of cholesterol. wikipedia.org While the full-length structure of human ACAT has been challenging to determine by X-ray crystallography due to its membrane-bound nature, a novel, potent, and orally active inhibitor of ACAT, FR186054, bearing a pyrazole (B372694) ring, has been synthesized and its single-crystal X-ray structure has been analyzed. nih.gov This provides valuable information for understanding the inhibitor binding and for the rational design of future drugs targeting this enzyme. nih.gov

The hydrolysis of the ester bond in this compound is carried out by lipases. The crystal structure of the Lipoprotein Lipase (B570770) (LPL)-GPIHBP1 complex provides insights into how lipases interact with their protein partners to mediate the hydrolysis of triglyceride-rich lipoproteins. rcsb.org This structure reveals that the LU domain of GPIHBP1 binds to the C-terminal domain of LPL, primarily through hydrophobic interactions. rcsb.org This interaction is crucial for stabilizing LPL and facilitating its enzymatic activity. rcsb.org

Table 1: X-ray Crystallography Data of Proteins in this compound Metabolism

| Protein/Complex | PDB ID | Resolution (Å) | Key Findings |

|---|---|---|---|

| Human Lecithin:Cholesterol Acyltransferase (LCAT) | 5TXF | 3.10 | Structure in a closed conformation, revealing a retractable lid mechanism for activation. rcsb.org |

| Human Lecithin:Cholesterol Acyltransferase (LCAT) | Not specified in abstract | 2.65 | α/β hydrolase core with two subdomains crucial for interfacial activation and substrate binding. nih.gov |

| Lipoprotein Lipase (LPL)-GPIHBP1 Complex | 6E7K | Not specified in abstract | Reveals the interaction between GPIHBP1's LU domain and LPL's C-terminal domain, crucial for LPL stability and function. rcsb.org |

| FR186054 (ACAT Inhibitor) | Not applicable | Not applicable | Single crystal X-ray analysis provided structural details for this potent inhibitor. nih.gov |

Cryogenic Electron Microscopy (Cryo-EM) for Large Complexes

Cryogenic electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic protein complexes, which are often difficult to crystallize. This is particularly relevant for the enzymes involved in this compound metabolism, as they frequently associate with lipoproteins and other proteins to perform their functions.

The structure of human Sterol O-acyltransferase 1 (SOAT1) , also known as ACAT1, has been determined by cryo-EM. nih.govrcsb.org These studies revealed that hSOAT1 exists as a tetramer, which is a dimer of dimers. nih.govresearchgate.net The structure of the hSOAT1 dimer was resolved at 3.5 Å, showing how a small molecule inhibitor, CI-976, binds within the catalytic chamber, blocking access to the active site residues His460, Asn421, and Trp420. nih.govrcsb.org This provides a structural basis for the inhibition of cholesterol esterification and is a significant step towards the rational design of drugs targeting SOAT1. nih.gov

Cryo-EM has also provided crucial insights into the interaction between Lecithin:Cholesterol Acyltransferase (LCAT) and high-density lipoprotein (HDL) particles. A 10 Å resolution cryo-EM structure of the complex of LCAT with apolipoprotein A-I (APOA1) on reconstituted HDL discs has been reported. ahajournals.org This study, combined with mass spectrometry and molecular docking, showed that LCAT binds to two symmetrical sites on the APOA1 dimer. ahajournals.org More recent work has improved the resolution of the LCAT-HDL complex to 9.8 Å, revealing that LCAT can adopt distinct orientations at each binding site, possibly representing different steps in the catalytic cycle. nih.govrcsb.orgpdbj.org These findings are critical for understanding the maturation of HDL. ahajournals.orgnih.gov

The structure of human Hormone-Sensitive Lipase (HSL) has also been determined by cryo-EM at a resolution of 3.4 Å. rcsb.org HSL is a key enzyme in the hydrolysis of stored triacylglycerols and cholesteryl esters. nih.gov The cryo-EM structure, in conjunction with other biochemical assays, identified specific motifs responsible for the association of HSL with lipid droplets, which is essential for its function in lipolysis. rcsb.org

Table 2: Cryo-EM Data of Proteins and Complexes in this compound Metabolism

| Protein/Complex | PDB ID / EMDB ID | Resolution (Å) | Key Findings |

|---|---|---|---|

| Human Sterol O-acyltransferase 1 (hSOAT1) Dimer with CI-976 | 6L47 | 3.50 | Revealed the binding mode of a competitive inhibitor in the catalytic chamber. nih.govrcsb.org |

| Human Hormone-sensitive Lipase (HSL) | 8ZVQ / EMD-60512 | 3.4 | Identified lipid droplet-binding motifs crucial for its lipolytic activity. rcsb.org |

| LCAT in complex with HDL | Not specified in abstract | 10 | Showed LCAT binding to two symmetrical sites on the APOA1 dimer in HDL. ahajournals.org |

| LCAT bound to Apolipoprotein A-I dimer in HDL | 9MXZ / EMDB-48724 | 9.8 | Revealed distinct orientations of LCAT at its binding sites, suggesting different catalytic steps. nih.govrcsb.orgpdbj.org |

Small-Angle X-ray Scattering (SAXS) for Solution Structures

While specific SAXS studies focusing solely on this compound metabolism are not abundant, the technique has been applied to enzymes within the relevant families. For instance, SAXS analysis of a member of the hormone-sensitive lipase family of lipolytic enzymes revealed a monomeric state in solution. researchgate.net A grant has also been awarded for research that includes the use of SAXS to study Hormone-Sensitive Lipase (HSL) in the context of foam cells, which are relevant to cholesterol metabolism. grantome.com The development of new SAXS and wide-angle X-ray scattering (WAXS) instruments with reduced background scattering will likely facilitate more detailed time-resolved studies of these enzymes in the future. grantome.com

SAXS has been mentioned in the context of the adrenergic regulation of HSL, where a SAX trimethyl aminopropyl column was used, indicating the application of related chromatographic techniques in the study of HSL phosphorylation and activity. physiology.org

Table 3: SAXS Investigations of Proteins Related to this compound Metabolism

| Protein Family/Complex | Key Findings from SAXS or Related Techniques |

|---|---|

| Hormone-Sensitive Lipase (HSL) Family | SAXS analysis revealed a monomeric state in solution for a family member. researchgate.net |

| Hormone-Sensitive Lipase (HSL) | Research grant awarded for SAXS studies of HSL in foam cells. grantome.com |

| Hormone-Sensitive Lipase (HSL) | SAX chromatography used in studies of HSL phosphorylation. physiology.org |

Protein Nuclear Magnetic Resonance Spectroscopy

Protein Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of proteins in solution. It is particularly well-suited for investigating dynamic regions of proteins and for mapping interaction interfaces.

NMR spectroscopy has been employed to investigate the relationship between Endothelial Lipase (EL) and HDL. medicalequipmentnig.com These studies quantified HDL subclasses and lipolytic products, revealing that while total HDL levels might not correlate with EL levels, higher EL was associated with significantly higher levels of lipolytic products. medicalequipmentnig.comnews-medical.net This indicates a direct functional relationship between the enzyme and its substrate in a physiological context. medicalequipmentnig.comnews-medical.net

Furthermore, NMR has been used to study the serum levels and lipid content of apolipoprotein B (apoB)-containing lipoproteins and their association with EL serum levels in both healthy individuals and patients with metabolic syndrome. nih.gov These studies demonstrated that the correlations between EL and various lipoprotein subclasses differ significantly between these two groups, highlighting the complex role of EL in lipoprotein metabolism. nih.gov In another study, NMR spectroscopy was used to quantify HDL parameters in human subjects, showing a positive association between EL serum levels and the paraoxonase 1 (PON1) content of HDL. mdpi.com NMR analysis also helped to characterize the structure of EL-modified LDL particles, which were found to be smaller and denser. ahajournals.org

Table 4: NMR Spectroscopy Applications in the Study of Endothelial Lipase

| Study Focus | Key Findings from NMR Spectroscopy |

|---|---|

| Relationship between Endothelial Lipase (EL) and HDL | Quantified HDL subclasses and lipolytic products, showing a functional link between EL and HDL hydrolysis. medicalequipmentnig.comnews-medical.net |

| EL and Apolipoprotein B-Containing Lipoproteins | Determined serum levels and lipid content of lipoprotein subclasses, revealing different correlations in healthy vs. metabolic syndrome patients. nih.gov |

| EL and HDL Paraoxonase 1 (PON1) Content | Quantified HDL parameters, showing a positive association between EL serum levels and HDL PON1 content in humans. mdpi.com |

| Structure of EL-Modified LDL | Characterized the distribution and size of lipoproteins, indicating EL contributes to the formation of small, dense LDL. ahajournals.org |

Lipidomics and Systems Biology Approaches in Desmosteryl Linoleate Research

Quantitative Lipidomics Profiling of Desmosteryl Linoleate (B1235992) in Cellular and Tissue Models

Quantitative lipidomics aims to measure the absolute or relative amounts of lipid species within a biological sample. novogene.com This is crucial for understanding the dynamics of desmosteryl linoleate in various cellular and tissue contexts. The process typically involves several key steps: sample collection, lipid extraction, detection by mass spectrometry (MS), and data analysis. novogene.com